molecular formula C25H18N4O3S B3941668 7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B3941668
M. Wt: 454.5 g/mol
InChI Key: MJZKZWNZZSTPBQ-UHFFFAOYSA-N
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Description

7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound that features a unique combination of triazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multiple steps. One common approach is the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This is followed by acetal deprotection to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The triazole and quinoline moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole or quinoline rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, 7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown potential as an anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and luminescent materials . Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity . The quinoline ring can intercalate with DNA, disrupting cellular processes and leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one apart is the combination of the triazole and quinoline moieties, which confer unique electronic and biological properties

Properties

IUPAC Name

7-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3S/c1-15-18-12-20-21(32-14-31-20)13-19(18)26-24(30)22(15)33-25-28-27-23(16-8-4-2-5-9-16)29(25)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZKZWNZZSTPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 2
Reactant of Route 2
7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 3
Reactant of Route 3
7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 4
Reactant of Route 4
7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
Reactant of Route 5
7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
Reactant of Route 6
7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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